trans 4-Amino-cyclohexanecarboxylic acid ethylamide
Overview
Description
trans 4-Amino-cyclohexanecarboxylic acid ethylamide: is a chemical compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid ethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-cyclohexanecarboxylic acid ethylamide typically involves the reduction of trans-4-Aminocyclohexanecarboxylic acid. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans 4-Amino-cyclohexanecarboxylic acid ethylamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans 4-Amino-cyclohexanecarboxylic acid ethylamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid ethylamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid ethylamide group can participate in hydrophobic interactions. These interactions can inhibit or modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
trans-4-Aminocyclohexanecarboxylic acid: This compound is structurally similar but lacks the ethylamide group.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Another similar compound with a different substitution pattern.
Uniqueness: trans 4-Amino-cyclohexanecarboxylic acid ethylamide is unique due to the presence of both an amino group and a carboxylic acid ethylamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
4-amino-N-ethylcyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSGAVCWSFIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261569 | |
Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412290-83-6 | |
Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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